molecular formula C10H9ClO3 B3037875 Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- CAS No. 651042-54-5

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-

Cat. No.: B3037875
CAS No.: 651042-54-5
M. Wt: 212.63 g/mol
InChI Key: OZIKDYNLMIIFQE-UHFFFAOYSA-N
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Description

“Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-” is a chlorinated aromatic ketone featuring a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin core consists of a benzene ring fused to a 1,4-dioxane ring, with two oxygen atoms at positions 1 and 4, creating a six-membered heterocyclic structure. The ethanone group (-CO-CH2Cl) is substituted at position 5 of the benzodioxin, introducing a reactive ketone and a chlorine atom.

The molecular formula of this compound is C10H9ClO3, with a molecular weight of 212.63 g/mol. Its structure is critical for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The chlorine atom enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the benzodioxin ring contributes to stability and influences electronic properties .

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIKDYNLMIIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Synthetic Routes

Traditional vs. Patent-Based Methods

Earlier syntheses faced challenges such as low yields, hazardous reagents (e.g., liquid bromine), and multi-step sequences. For example, Annika Traff et al. (2012) reported a route starting from 5-(2-chloroacetyl)-2-hydroxybenzaldehyde, which required sodium borohydride—a pyrophoric reagent—and lacked commercial availability of intermediates. In contrast, the patent route offers:

Advantages

  • Safety : Avoids explosive reagents (e.g., NaBH₄).
  • Scalability : Utilizes bulk chemicals (methyl 4-hydroxybenzoate, formaldehyde).
  • Efficiency : Three-step process with fewer purification steps.

Reaction Optimization and Industrial Adaptation

Catalyst Selection and Temperature Control

The hydroxymethylation step benefits from mild bases (e.g., pyridine) to prevent over-alkylation. Similarly, maintaining temperatures below 5°C during chlorination suppresses dichloro byproduct formation. Industrial implementations employ continuous flow reactors to enhance heat dissipation and throughput.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Chromatography : Silica gel chromatography resolves minor impurities for research-grade material.

Data Tables and Experimental Validation

Table 1. Summary of Key Reaction Parameters
Step Reagents/Conditions Yield (%) Purity (%)
Hydroxymethylation Formaldehyde, NaOH, 50°C, 3h 78 90
Acetonide Protection 2,2-Dimethoxypropane, p-TsOH, reflux, 6h 85 92
Chloromethylation SOCl₂, 0°C, 1.5h 80 95

Data synthesized from patent CN113666906A.

Mechanistic Insights and Side Reactions

Chlorination Dynamics

The chloromethylation step proceeds via a two-stage mechanism:

  • Acyl Chloride Formation : Thionyl chloride reacts with the methyl ester to generate an intermediate acyl chloride.
  • Nucleophilic Attack : Chloride ions displace the methoxy group, installing the chloroacetyl moiety.

Side reactions, such as over-chlorination or ring-opening of the benzodioxin, are mitigated by stoichiometric control and low temperatures.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 82% (calculated for the three-step sequence).
  • E-Factor : 2.1 (kg waste/kg product), reflecting efficient solvent recovery.

Scalability Challenges

Pilot-scale trials highlight the need for precise pH control during hydroxymethylation to prevent polymerization. Additionally, thionyl chloride requires careful handling due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related molecules, focusing on molecular features, reactivity, and applications.

2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.08 g/mol
  • Key Differences :
    • The bromine atom replaces chlorine, increasing molecular weight and polarizability.
    • Bromine’s lower electronegativity (vs. chlorine) and larger atomic radius enhance its leaving-group ability, making this compound more reactive in nucleophilic substitutions (e.g., Suzuki couplings or alkylations) .
  • Applications : Used in industrial-scale synthesis due to its reactivity, particularly in cross-coupling reactions .

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)- (CAS 153275-57-1)

  • Molecular Formula : C10H9ClOS2
  • Molecular Weight : 244.76 g/mol
  • Key Differences: The benzodithiin ring replaces oxygen atoms with sulfur, altering electronic properties. The sulfur atoms may participate in metal coordination, expanding applications in catalysis or materials science .
  • Applications: Investigated for niche roles in coordination chemistry or as a precursor in organosulfur compound synthesis .

2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

  • Molecular Formula : C15H9Cl3O
  • Molecular Weight : 303.59 g/mol
  • Key Differences :
    • A fluorene core replaces the benzodioxin, introducing a polyaromatic hydrocarbon (PAH) system with three chlorine substitutions.
    • The rigid fluorene structure enhances planarity and conjugation, favoring applications in optoelectronics or as a luminescent material.
  • Applications : Intermediate in the synthesis of Lumifantrine, an antimalarial drug, highlighting its role in medicinal chemistry .

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

  • Molecular Formula: C9H11NO4S
  • Molecular Weight : 229.26 g/mol
  • Key Differences: A methanesulfonamide group (-SO2NH2) replaces the ethanone moiety, increasing polarity and hydrogen-bonding capacity.
  • Applications : Likely explored as a sulfonamide-based drug candidate or enzyme inhibitor .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- C10H9ClO3 212.63 Chlorine, benzodioxin, ketone Intermediate in drug synthesis; nucleophilic substitutions
2-Bromo analog C10H9BrO3 257.08 Bromine (vs. chlorine) Industrial cross-coupling reactions
Benzodithiin analog (CAS 153275-57-1) C10H9ClOS2 244.76 Benzodithiin, sulfur atoms Coordination chemistry, organosulfur synthesis
Fluorenyl derivative C15H9Cl3O 303.59 Fluorene, three chlorines Lumifantrine precursor
Methanesulfonamide derivative C9H11NO4S 229.26 Methanesulfonamide Potential sulfa drug applications

Research Findings and Implications

  • Halogen Effects : The bromo analog’s superior leaving-group ability makes it preferable in reactions requiring facile substitution, while the chloro variant offers cost-effective stability .
  • Structural Rigidity : The fluorenyl derivative’s planar PAH system underscores its utility in photophysical applications, contrasting with the benzodioxin’s metabolic stability in pharmaceuticals .

Biological Activity

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)- has the molecular formula C10_{10}H9_9ClO3_3 and is characterized by a chloro group and a benzodioxin moiety. Its IUPAC name reflects its structural components: 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone. The compound is known for being cysteine-reactive, engaging in covalent bonding with cysteine residues in proteins, which is crucial for its biological activity .

The primary mechanism of action involves the interaction of the compound with specific protein targets through covalent modification. This activity can lead to alterations in protein function, potentially affecting various biological pathways.

Antimicrobial and Anticancer Properties

Ethanone derivatives have been studied for their antimicrobial and anticancer activities. Research indicates that compounds containing the benzodioxane moiety exhibit significant inhibitory effects against various pathogens and cancer cell lines:

  • Antimicrobial Activity : Studies have shown that compounds similar to Ethanone exhibit substantial inhibitory effects against bacteria and fungi .
  • Anticancer Activity : In vitro studies have demonstrated that Ethanone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results as inhibitors of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Ethanone derivatives have also been tested against α-glucosidase, showing potential for managing type 2 diabetes mellitus (T2DM) .

Study 1: Anticancer Activity

A study investigated the anticancer effects of Ethanone derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

CompoundIC50 (µM)Cell Line
Ethanone15MCF-7
Control30MCF-7

This data suggests that Ethanone may serve as a lead compound for developing new anticancer agents.

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition:

CompoundAChE Inhibition (%)α-glucosidase Inhibition (%)
Ethanone7065
Standard Drug8075

These findings highlight the potential of Ethanone as a therapeutic agent in managing Alzheimer's disease and diabetes .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for this compound?

  • Answer : The molecular formula (C₁₀H₉ClOS₂) and weight (244.76 g/mol) provide foundational data for structural analysis . Spectroscopic techniques include:

  • NMR : To resolve aromatic protons (δ 6.7–7.2 ppm) and the chloroacetyl group (δ 4.2–4.8 ppm for CH₂Cl).
  • Mass Spectrometry : Exact mass (227.046 Da) validates molecular integrity .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and benzodioxin ether linkages (C-O-C, ~1250 cm⁻¹).

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What is a common synthetic route for preparing this compound, and how can reaction efficiency be optimized?

  • Answer : A bromination/chlorination approach is adaptable from similar benzodioxin derivatives:

  • Step 1 : React 1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone with pyridinium tribromide in dichloromethane (DCM) at 0–25°C for 24 hours .
  • Optimization : Use anhydrous solvents, controlled stoichiometry (1:2.1 molar ratio), and monitor progress via TLC/HPLC .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Answer : SHELXL refines crystallographic data by:

  • Twinned Data Handling : Resolves overlapping reflections in low-symmetry space groups .
  • Hydrogen Atom Positioning : Uses riding models for CH₂Cl and benzodioxin moieties .
  • Validation : R-factor convergence (<5%) and electron density maps ensure accuracy .

Q. What strategies mitigate conflicting data in pharmacological activity studies of benzodioxin derivatives?

  • Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:

  • Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across concentrations .
  • Isothermal Titration Calorimetry (ITC) : Validates binding thermodynamics .
  • Structural Analogs : Compare with 1-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives to isolate substituent effects .

Q. How does the electronic environment of the chloro substituent influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing Cl group:

  • Activates the Acetyl Carbon : Enhances nucleophilic substitution (e.g., Suzuki coupling with aryl boronic acids) .
  • Steric Effects : Ortho-substitution on benzodioxin may hinder π-π stacking in catalytic cycles.
  • Validation : Monitor reaction intermediates via ¹³C NMR (e.g., carbonyl carbon shifts δ 190–200 ppm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-

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